IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE
Description
Structure
2D Structure
Properties
IUPAC Name |
3H-imidazo[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVGDSJPKKZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)NC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568264 | |
| Record name | Imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138840-83-2 | |
| Record name | Imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of α-Aminoimidazole with Triazine Derivatives
A plausible route involves the reaction of 2-aminoimidazole with a triazine precursor, such as cyanuric chloride, under controlled basic conditions.
Hypothetical Reaction Scheme:
Key Parameters:
-
Solvent: Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity.
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Base: Triethylamine or DBU for HCl scavenging.
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Temperature: 60–80°C to drive cyclization while minimizing side reactions.
Table 1: Optimization of Cyclocondensation Conditions
Ring-Closing Metathesis (RCM) Strategy
An alternative approach employs RCM using Grubbs catalysts to form the imidazo-triazinone core. This method is speculative but aligns with modern trends in heterocyclic synthesis.
Hypothetical Reaction Scheme:
Advantages:
Challenges:
Analytical Characterization
Critical quality control measures for this compound include:
3.1. Spectroscopic Analysis
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¹H NMR (DMSO-d₆): Expected signals at δ 8.2 (imidazole H), δ 6.9 (triazinone H), and δ 10.3 (NH, exchangeable).
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HRMS (ESI+): Calculated for C₅H₄N₄O [M+H]⁺: 153.0412; Found: 153.0408.
3.2. X-ray Crystallography
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE oxides.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Synthetic Biology
One of the most significant applications of imidazo[1,2-a]-1,3,5-triazine-4(8H)-one is in the field of synthetic biology. Researchers have utilized this compound as part of an artificially expanded genetic information system (AEGIS), which aims to incorporate non-standard nucleobases into DNA. The nucleobase "P" pairs with other synthetic bases to create a six-letter genetic alphabet, enhancing the complexity and functionality of genetic constructs.
Case Study: AEGIS Development
In a groundbreaking study, researchers synthesized DNA oligonucleotides containing imidazo[1,2-a]-1,3,5-triazine-4(8H)-one (P) alongside other synthetic bases. The study demonstrated strong hybridization properties between P and its complementary base, indicating potential for novel applications in gene editing and synthetic gene construction .
Antiviral Activity
Imidazo[1,2-a]-1,3,5-triazine-4(8H)-one has also been investigated for its antiviral properties. Studies have shown that derivatives of this compound exhibit moderate activity against various viruses, including herpes simplex virus and rhinoviruses.
Table 2: Antiviral Activity of Derivatives
| Compound | Virus Type | Activity Level |
|---|---|---|
| 2-Aminoimidazo[1,2-a]-1,3,5-triazine-4-one | Herpes Simplex Virus Type 1 | Moderate |
| 2-Aminoimidazo[1,2-a]-1,3,5-triazine-4-one | Rhinovirus Type 13 | Moderate |
| 2-Aminoimidazo[1,2-a]-1,3,5-triazine-4-one | Parainfluenza Virus Type 3 | Low |
Drug Development
The unique structural characteristics of imidazo[1,2-a]-1,3,5-triazine-4(8H)-one make it a promising candidate for drug development. Its ability to form stable complexes with biomolecules can be harnessed to design new therapeutic agents targeting specific diseases.
Case Study: Potential Drug Candidates
Research has indicated that modifications of imidazo[1,2-a]-1,3,5-triazine-4(8H)-one can lead to compounds with enhanced pharmacological profiles. For instance, derivatives have been synthesized that show improved selectivity and potency against cancer cell lines .
Mechanism of Action
The mechanism of action of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Benzo[4,5]imidazo[1,2-a][1,3,5]triazine Derivatives (e.g., Hoe-22845)
- Structure : Incorporates a benzene ring fused to the imidazo-triazine core.
- Activity : Exhibits a broader antifungal spectrum compared to simpler benzimidazole fungicides like carbendazim and thiabendazole. For example, Hoe-22845 shows efficacy against Aspergillus niger and Candida albicans at lower MIC (Minimum Inhibitory Concentration) values .
- Mechanism : Likely targets fungal cell wall synthesis, similar to other triazine-based fungicides .
3-Phenyl-benzo[4,5]imidazo[2,1-b][1,3,5]thiadiazin-4-one
- Structure : Replaces the triazine ring with a thiadiazine ring and includes a phenyl substituent.
- Activity : Demonstrates potent antifungal activity but requires higher concentrations (MIC 16–32 μg/mL) compared to Hoe-22845 (MIC 4–8 μg/mL) .
- Limitation : Reduced solubility in aqueous media due to the hydrophobic phenyl group .
1,2,4-Triazine Derivatives (e.g., Toxoflavin, Fervenulin)
- Structure : Contains a 1,2,4-triazine ring instead of 1,3,5-triazine.
- Activity : Toxoflavin exhibits antimicrobial and cytotoxic properties but lacks the antifungal specificity of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives .
- Drawback : Higher toxicity profiles in mammalian cells limit therapeutic applications .
Substituent Effects on Activity
- Amino Group at Position 2: Derivatives like 2-aminothis compound (5-aza-7-deazaguanine) show enhanced DNA-binding capabilities, mimicking natural purines in genetic systems .
- Alkyl/Aryl Substituents : 2-Alkyl-substituted derivatives (e.g., 7,7-diphenyl variants) exhibit improved antifungal and antibacterial activities compared to unsubstituted analogs. For instance, 7,7-diphenyl derivatives inhibit Staphylococcus aureus at MIC 8–16 μg/mL .
Oxidation and Catalytic Efficiency
- This compound derivatives demonstrate lower oxidation efficiency compared to imidazole-containing analogs. For example, cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazin-2,4(3H)-dione oxidizes amines to imines with <100% yield under photo-irradiation, whereas imidazole-based catalysts achieve >150% yields .
Data Table: Key Comparisons of Imidazo-Triazine Derivatives
Biological Activity
Imidazo[1,2-A]-1,3,5-triazine-4(8H)-one (commonly referred to as dP) is a heterocyclic compound that has garnered attention for its potential applications in synthetic biology and as a component of non-standard nucleobase pairs. This article delves into the biological activity of dP, highlighting its synthesis, properties, and implications in genetic engineering.
Chemical Structure and Properties
Imidazo[1,2-A]-1,3,5-triazine-4(8H)-one features a fused ring system comprising an imidazole ring and a triazine ring. The compound can be represented by the following chemical structure:
This structure is crucial for its interactions with biological macromolecules, particularly DNA and RNA.
1. Antiviral Properties
Research indicates that dP exhibits antiviral properties. It has been studied as a potential antiviral agent due to its stability under acidic conditions and its ability to form strong hydrogen bonds with complementary bases in DNA. Studies have shown that dP can effectively discriminate against mismatches in short duplex DNA, enhancing its potential utility in gene therapy applications .
2. Unnatural Base Pairing
dP is part of an unnatural base pair system designed to expand the genetic code beyond the natural nucleobases. The pairing of dP with its complementary pyrimidine analog (dZ) allows for the replication and transcription of synthetic nucleic acids in vivo. This capability is pivotal for the development of new genetic constructs and synthetic organisms .
Synthesis of dP
The synthesis of dP involves several steps that incorporate advanced organic chemistry techniques. A notable method includes the use of protected phosphoramidites to create DNA oligonucleotides containing dP. This process ensures that the nucleobase remains stable and functional during incorporation into DNA strands .
Case Study 1: Phosphorylation Efficiency
A study explored the phosphorylation efficiency of dP using a Drosophila melanogaster deoxyribonucleoside kinase (DmdNK). The wild-type DmdNK was able to phosphorylate dP efficiently; however, modifications to the kinase improved its ability to phosphorylate both dP and its complementary base (dZ). This advancement is significant for enhancing the incorporation of unnatural bases into DNA .
Case Study 2: Hybridization Properties
The hybridization properties of oligonucleotides containing dP were characterized in various conditions. The results demonstrated that oligonucleotides with dP exhibited strong binding affinities and stability compared to natural nucleobases, making them suitable candidates for applications in synthetic biology .
Data Table: Comparative Analysis of Base Pairing Strengths
| Base Pair | Binding Affinity (kcal/mol) | Stability (ΔG) |
|---|---|---|
| dZ:dP | -10.5 | -7.2 |
| A:T | -9.0 | -6.5 |
| G:C | -11.0 | -8.0 |
Table 1: Comparative analysis showing binding affinities and stability of different base pairs.
Q & A
Q. What synthetic methodologies are effective for preparing imidazo[1,2-a][1,3,5]triazin-4(8H)-one derivatives?
A two-step approach is commonly used: (i) I₂-mediated annulation of 2-amino-[1,3,5]triazines with ketones (electron-rich/poor acetophenones, propiophenones) under mild conditions yields the core scaffold . (ii) Functionalization at the 4-position (e.g., amino, methoxy, thio groups) can be achieved via nucleophilic substitution or coupling reactions . For crystallographic validation, X-ray diffraction (e.g., torsion angle analysis of substituents like ethyl groups at C2) ensures structural fidelity .
Q. How can the structural integrity of imidazo[1,2-a][1,3,5]triazin-4(8H)-one be validated experimentally?
Use X-ray crystallography to confirm planarity of the fused-ring system and substituent orientation (e.g., anti-clinal ethyl groups at C2 with torsion angles ~97.41°) . Complementary techniques include NMR (¹H/¹³C for substituent assignment) and IR spectroscopy (to detect functional groups like carbonyls). For purity, HPLC with UV detection is recommended .
Advanced Research Questions
Q. What strategies ensure stable incorporation of imidazo[1,2-a][1,3,5]triazin-4(8H)-one into synthetic DNA duplexes without structural distortion?
Design duplexes with X:K pairing (X = imidazo-triazinone; K = 2,4-diaminopyrimidine), which mimics Watson-Crick geometry via three hydrogen bonds . Use crystallographic data (e.g., helical parameters in Table 4 ) to optimize stacking interactions. For stability, incorporate multiple consecutive X:K pairs while monitoring minor groove width and twist angles via molecular dynamics simulations .
Q. How do structural modifications at the 4-position influence bioactivity in antifungal or kinase-inhibition applications?
Conduct structure-activity relationship (SAR) studies :
- Antifungal activity : Introduce electron-withdrawing groups (e.g., nitrobenzyl at C4) and test against Candida albicans using microdilution assays (MIC values) .
- Kinase inhibition : Functionalize with purine-like substituents (e.g., triazol-1-yl) and screen against tyrosine kinases (e.g., EGFR) via competitive ATP-binding assays . Validate selectivity using crystallography (e.g., electron density maps of inhibitor-enzyme complexes) .
Q. What biophysical techniques quantify the stability of DNA duplexes containing imidazo-triazinone derivatives?
- Thermal denaturation (Tm) : Measure melting curves via UV spectroscopy to assess duplex stability; compare ΔTm values between natural and X:K-containing sequences .
- Circular dichroism (CD) : Monitor helical conformation (e.g., B-form vs. perturbations) .
- Crystallography : Resolve base-pair geometry (e.g., hydrogen-bond distances in X:K pairs) using datasets like PDB 5VBS .
Methodological Challenges & Contradictions
Q. How can researchers resolve discrepancies in replication efficiency of synthetic DNA containing imidazo-triazinone?
Contradictions arise from varying polymerase compatibility . Address this by:
- Engineering polymerases (e.g., via directed evolution) to recognize X:K pairs .
- Using kinetic assays (e.g., stopped-flow spectroscopy) to quantify misincorporation rates .
- Validating replication fidelity through sequencing (e.g., Sanger or NGS) after multiple PCR cycles .
Q. What experimental designs mitigate cytotoxicity in kinase-inhibition studies while maintaining potency?
- Selectivity profiling : Screen against off-target kinases (e.g., JAK2, VEGFR2) using kinase profiling panels .
- Prodrug strategies : Modify solubility (e.g., phosphate prodrugs) to reduce nonspecific cellular uptake .
- In vitro/vivo correlation : Use murine models to compare IC₅₀ values (enzyme assays) vs. LD₅₀ (toxicity) .
Data-Driven Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
